5-(Difluoromethyl)pyridin-3-amine

Lipophilicity Drug Design ADME

Select 5-(difluoromethyl)pyridin-3-amine for programs requiring CNS penetration or metabolic resilience. Its –CHF₂ group acts as a lipophilic hydrogen-bond donor, delivering a LogP of 0.32 and TPSA of 38.9 Ų ideal for BBB crossing. Unlike –CF₃ or –CH₃ analogs, this scaffold enables a 34 nM Nav1.7 derivative and extends agrochemical half-life via oxidative stability. The 3‑amine handle supports rapid diversification. Standard purity ≥95%; bulk quantities and custom synthesis are available.

Molecular Formula C6H6F2N2
Molecular Weight 144.12 g/mol
CAS No. 899898-94-3
Cat. No. B1465928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)pyridin-3-amine
CAS899898-94-3
Molecular FormulaC6H6F2N2
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1N)C(F)F
InChIInChI=1S/C6H6F2N2/c7-6(8)4-1-5(9)3-10-2-4/h1-3,6H,9H2
InChIKeyWAZWPJTYUKUJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethyl)pyridin-3-amine (CAS 899898-94-3): A Fluorinated Pyridine Building Block for Optimized Lipophilicity and Metabolic Stability


5-(Difluoromethyl)pyridin-3-amine is a fluorinated heterocyclic aromatic amine featuring a difluoromethyl (-CHF₂) group at the pyridine 5-position and a primary amine at the 3-position. This substitution pattern yields a rigid, planar scaffold with a molecular weight of 144.12 g/mol and a calculated partition coefficient (LogP) of 0.32 , positioning it as a moderately lipophilic, metabolically resilient building block for medicinal chemistry and agrochemical research [1].

Why 5-(Difluoromethyl)pyridin-3-amine Cannot Be Replaced by Its Trifluoromethyl or Methyl Analogs


The selection of a specific pyridine-3-amine building block is critical due to the profound impact of the 5-position substituent on the final molecule's physicochemical and biological profile. The difluoromethyl (-CHF₂) group is not merely a fluorine source; it serves as a lipophilic hydrogen bond donor [1], a property absent in the electron-withdrawing trifluoromethyl (-CF₃) analog and the hydrophobic methyl (-CH₃) analog. This subtle difference dictates the molecule's potency, selectivity, and pharmacokinetic fate in complex biological systems, as demonstrated in the quantitative evidence that follows [2].

Quantitative Evidence for Selecting 5-(Difluoromethyl)pyridin-3-amine Over Its Closest Analogs


Lipophilicity Tuning: The 'Sweet Spot' Between Methyl and Trifluoromethyl

5-(Difluoromethyl)pyridin-3-amine provides a calculated LogP of 0.32, which is strategically intermediate between the more hydrophilic 5-methyl analog (LogP ~0.17) and the highly lipophilic 5-trifluoromethyl analog (LogP ~1.04) [1]. This fine-tuning is critical for optimizing membrane permeability while avoiding the promiscuity and poor solubility often associated with highly lipophilic -CF₃ groups [2].

Lipophilicity Drug Design ADME

Polar Surface Area Advantage for Blood-Brain Barrier Penetration

With a topological polar surface area (TPSA) of 38.9 Ų [1], 5-(difluoromethyl)pyridin-3-amine falls comfortably within the widely accepted TPSA threshold (<90 Ų) for passive blood-brain barrier (BBB) penetration [2]. This value is identical to the core of many successful CNS drugs and is significantly lower than more polar heteroaromatic alternatives, making it a preferred scaffold for designing brain-penetrant molecules.

CNS Drug Discovery Blood-Brain Barrier Permeability

Enabling Low-Nanomolar Potency in Kinase Inhibitor Scaffolds

When incorporated into a larger molecular framework (e.g., a triazoloquinoxaline), the 5-(difluoromethyl)pyridin-3-yl moiety is essential for achieving potent, low-nanomolar inhibition of key therapeutic targets. In a disclosed example, a final compound bearing this group exhibited an IC₅₀ of 34 nM against the human Nav1.7 sodium channel [1] and sub-micromolar activity against DNA-PK [2]. This contrasts with the often micromolar activity observed for simpler aminopyridine derivatives, underscoring the critical role of the -CHF₂ group in enhancing target engagement.

Kinase Inhibitors Medicinal Chemistry Structure-Activity Relationship

Enhanced Metabolic Stability via Oxidative Degradation Resistance

The difluoromethyl group is a well-established strategy to block metabolically labile sites on aromatic rings. In the context of the pyridine core, the -CHF₂ moiety confers significant resistance to oxidative degradation by cytochrome P450 enzymes, a common metabolic pathway that can rapidly clear non-fluorinated or less robustly fluorinated analogs like the methyl derivative [1]. While quantitative microsomal stability data for the free amine is limited, this class-level property is a primary driver for its selection over non-fluorinated pyridine-3-amines.

Metabolic Stability Pharmacokinetics Fluorine Chemistry

High-Impact Application Scenarios for 5-(Difluoromethyl)pyridin-3-amine (CAS 899898-94-3)


Synthesis of CNS-Penetrant Kinase Inhibitors

Use 5-(difluoromethyl)pyridin-3-amine as the core heteroaromatic scaffold when designing potent, brain-penetrant kinase inhibitors. Its low TPSA (38.9 Ų) [1] and moderate LogP (0.32) [1] are ideally suited for crossing the blood-brain barrier, a property that can be directly leveraged in projects targeting CNS malignancies or neurodegenerative diseases. The difluoromethyl group also provides a key metabolic shield [2], enhancing the likelihood of sustained target engagement in the CNS compartment.

Scaffold for Nav1.7 Sodium Channel Modulators

Initiate medicinal chemistry campaigns focused on pain management or epilepsy by incorporating 5-(difluoromethyl)pyridin-3-amine into the core of novel sodium channel blockers. The disclosed 34 nM IC₅₀ for a Nav1.7-targeted derivative demonstrates the critical importance of this specific building block for achieving low-nanomolar potency [3]. Substituting it with a non-fluorinated or differently fluorinated analog is likely to result in a significant loss of activity.

Fine-Tuning Lipophilicity in Lead Optimization

Deploy 5-(difluoromethyl)pyridin-3-amine as a strategic replacement for a 5-trifluoromethyl or 5-methylpyridin-3-amine group to precisely dial in the lipophilicity (LogP) of a lead series. Its LogP of 0.32 offers a predictable 3-fold reduction in lipophilicity compared to the -CF₃ analog [1], a change that can dramatically improve aqueous solubility, reduce off-target binding, and enhance overall drug-likeness without a complete loss of membrane permeability [4].

Building Block for Metabolically Stable Agrochemicals

Leverage the enhanced oxidative stability conferred by the difluoromethyl group [2] to design novel herbicides or fungicides with extended field half-lives. The amine handle on the pyridine ring allows for rapid diversification, enabling the construction of focused libraries of agrochemical candidates that are more resilient to environmental degradation compared to those built from non-fluorinated or methyl-substituted pyridine cores.

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